molecular formula C12H14N2OS2 B13712272 Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate

Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate

Cat. No.: B13712272
M. Wt: 266.4 g/mol
InChI Key: ZDOYSGHMIXIAIT-UHFFFAOYSA-N
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Description

Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate is a synthetic organosulfur compound characterized by a cyanocarbonimidodithioate group (-SC(=N-CN)S-) linked to a methyl ester and a 3-methylphenoxyethyl chain. Such methods are consistent with the synthesis of structurally related compounds, such as Methyl pyridin-3-yl cyanocarbonimidodithioate, which utilizes NaH in DMF for activation .

Its structure combines nucleophilic sulfur atoms, a nitrile group, and an imine bond, which may enhance binding to biological targets or metal ions.

Properties

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

[2-(3-methylphenoxy)ethylsulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C12H14N2OS2/c1-10-4-3-5-11(8-10)15-6-7-17-12(16-2)14-9-13/h3-5,8H,6-7H2,1-2H3

InChI Key

ZDOYSGHMIXIAIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCSC(=NC#N)SC

Origin of Product

United States

Chemical Reactions Analysis

Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The exact mechanism of action for Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate is not well-documented. compounds of this nature typically exert their effects by interacting with specific molecular targets, such as proteins or enzymes, and modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes structural features, synthesis methods, and applications of Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate and analogous compounds:

Compound Name Structural Features Synthesis Method Applications/Properties
This compound Cyanocarbonimidodithioate, methyl ester, 3-methylphenoxyethyl chain Likely via dimethyl cyanocarbonimidodithioate and phenoxyethylamine in IPA Potential enzyme inhibition (e.g., β-lactamases) or agrochemical activity (inferred)
Methyl pyridin-3-yl cyanocarbonimidodithioate () Cyanocarbonimidodithioate, methyl ester, pyridinyl group Reaction of 3-aminopyridine with dimethyl cyanocarbonimidodithioate in DMF/NaH NDM-1 β-lactamase inhibition
Metsulfuron-methyl ester () Methyl ester, sulfonylurea, triazine ring Multi-step synthesis involving triazine intermediates Herbicide (inhibits acetolactate synthase in plants)
Methyl (3-hydroxyphenyl)-carbamate () Methyl carbamate, phenolic hydroxyl group Not specified; likely carbamation of 3-hydroxyphenol General use (industrial/chemical intermediate)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () Methyl ester, trifluoroethylamino group, branched alkyl chain Amine alkylation with trifluoroethyl triflate in THF Pharmaceutical intermediate (e.g., protease inhibitors)

Physicochemical Properties

  • Cyanocarbonimidodithioates: Polarizable sulfur atoms and nitrile groups likely increase affinity for metal ions (e.g., Zn²⁺ in metalloenzymes) .
  • Sulfonylureas : The triazine ring and sulfonylurea linkage confer rigidity and hydrogen-bonding capacity, critical for herbicidal activity .

Research Findings and Data

Key Comparative Data

Property Target Compound Methyl pyridin-3-yl cyanocarbonimidodithioate Metsulfuron-methyl
Molecular Weight ~320 g/mol (estimated) 253 g/mol 381 g/mol
Functional Groups Cyanocarbonimidodithioate, methyl ester, phenoxyethyl Cyanocarbonimidodithioate, pyridinyl Sulfonylurea, triazine, methyl ester
Synthetic Yield ~66% (analogous to ) Not reported >80% (industrial scale)
Biological Activity Potential enzyme inhibition NDM-1 inhibition (IC₅₀ = 12 µM) Herbicidal (EC₅₀ = 5 µg/L)

Stability and Reactivity Trends

  • Cyanocarbonimidodithioates are sensitive to hydrolysis under acidic conditions due to the imine bond, whereas sulfonylureas are more stable in aqueous environments .
  • Methyl esters generally exhibit moderate hydrolytic stability, but the presence of electron-withdrawing groups (e.g., trifluoroethyl in ) can enhance resistance to esterases .

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